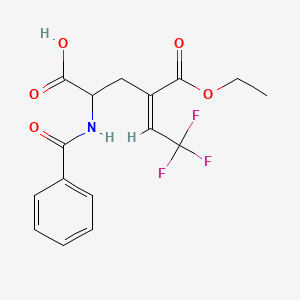

4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid

Description

4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid is a fluorinated organic compound featuring a hex-4-enoic acid backbone substituted with an ethoxycarbonyl group at position 4, a trifluoromethyl group at positions 6,6,6, and a phenylformamido moiety at position 2. The ethoxycarbonyl group contributes to solubility modulation, while the phenylformamido moiety may facilitate interactions with biological targets.

Properties

Molecular Formula |

C16H16F3NO5 |

|---|---|

Molecular Weight |

359.30 g/mol |

IUPAC Name |

(Z)-2-benzamido-4-ethoxycarbonyl-6,6,6-trifluorohex-4-enoic acid |

InChI |

InChI=1S/C16H16F3NO5/c1-2-25-15(24)11(9-16(17,18)19)8-12(14(22)23)20-13(21)10-6-4-3-5-7-10/h3-7,9,12H,2,8H2,1H3,(H,20,21)(H,22,23)/b11-9- |

InChI Key |

YKMKJFBRMXJXGG-LUAWRHEFSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C\C(F)(F)F)/CC(C(=O)O)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C(=CC(F)(F)F)CC(C(=O)O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of hex-4-enoic acid with ethyl chloroformate to introduce the ethoxycarbonyl group. This is followed by the introduction of the trifluoromethyl group through a reaction with trifluoromethyl iodide. The final step involves the formation of the phenylformamido group through a reaction with phenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxycarbonyl and trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl and trifluoromethyl groups can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The phenylformamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethoxycarbonyl-Substituted Porphyrins ()

Compounds such as mono(ethoxycarbonyl)porphyrin (5a) and monocyanoporphyrin (5b) share the ethoxycarbonyl substituent but differ in their macrocyclic porphyrin core. Key distinctions include:

- Synthetic Efficiency : The target compound’s linear structure contrasts with the cyclic porphyrin framework. Cyclotetramerization of ethoxycarbonyl-substituted precursors yields porphyrins in moderate yields (e.g., 27% for 5a vs. 6% for 5b under BF₃·Et₂O catalysis) .

- Functionalization: Porphyrins (5a, 5b) prioritize electronic tuning for photodynamic applications, whereas the hex-4-enoic acid scaffold in the target compound suggests utility as a synthetic intermediate or bioactive molecule.

| Parameter | Target Compound | Mono(ethoxycarbonyl)porphyrin (5a) |

|---|---|---|

| Core Structure | Linear hexenoic acid | Macrocyclic porphyrin |

| Key Substituents | CF₃, phenylformamido | Ethoxycarbonyl, methyl |

| Synthesis Yield (Max) | Not reported | 27% |

| Potential Applications | Bioactive intermediate | Photodynamic therapy, catalysis |

Fluorinated Carbamoyl Derivatives ()

The European patent application describes fluorinated carbamoyl compounds with trifluoromethylpyrimidine and spirocyclic motifs. These share trifluoromethyl groups but differ in:

- Complexity : The target compound lacks the spirocyclic and pyrimidine systems, resulting in lower molecular weight and simpler synthesis.

- Biological Relevance: Patent compounds target enzyme inhibition (e.g., kinase inhibitors), whereas the hex-4-enoic acid derivative’s phenylformamido group may enable protein-binding interactions .

Ethoxycarbonylamino Bicyclic Compounds ()

Compounds like (6R,7R)-7-(ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (compound g) feature bicyclic scaffolds with ethoxycarbonylamino groups. Differences include:

- Ring System vs.

- Functional Groups : The target compound’s trifluoromethyl group enhances lipophilicity, contrasting with the thia-azabicyclo system’s polar heteroatoms.

Natural Product Derivatives ()

3-O-Feruloylquinic acid, a cyclohexanecarboxylic acid derivative from Coffea canephora, shares applications as a pharmacological reference standard. However, structural divergence is significant:

- Backbone : The target compound’s aliphatic chain vs. 3-O-feruloylquinic acid’s cyclohexane ring.

- Bioactivity: While 3-O-feruloylquinic acid exhibits antioxidant properties, the fluorinated hex-4-enoic acid derivative may prioritize enzyme inhibition or prodrug development .

Research Findings and Implications

- Synthetic Challenges : The trifluoromethyl and ethoxycarbonyl groups in the target compound likely necessitate specialized fluorination and esterification techniques, akin to porphyrin synthesis optimizations in .

- Stability and Solubility: The trifluoromethyl group enhances stability against metabolic degradation compared to non-fluorinated analogs, as seen in fluorinated patent compounds .

- Biological Potential: Structural parallels to carbamoyl derivatives () suggest possible kinase or protease inhibition, warranting further pharmacological screening.

Biological Activity

4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid is a fluorinated compound that has garnered attention due to its potential biological activities. The presence of trifluoromethyl groups and the unique hexenoic acid structure contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid is with a molecular weight of approximately 357.35 g/mol. The structure features an ethoxycarbonyl group and a trifluoromethyl substituent, which are known to influence biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, fluorinated compounds often exhibit enhanced binding affinity to target enzymes due to their unique electronic properties.

- Anti-inflammatory Effects : Some derivatives of fluorinated acids have shown promising anti-inflammatory effects in preclinical models. The presence of the phenylformamido group may enhance these effects by modulating inflammatory cytokine production.

- Antimicrobial Activity : Fluorinated compounds are frequently investigated for their antimicrobial properties. Early in vitro studies indicate that 4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid exhibits activity against certain bacterial strains.

Case Studies

- Anti-inflammatory Activity : In a study examining the anti-inflammatory potential of various fluorinated compounds, 4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid demonstrated a significant reduction in pro-inflammatory cytokines in cultured macrophages. The effective concentration (EC50) was found to be around 10 µM, indicating a moderate potency compared to other known anti-inflammatory agents.

- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These results suggest that while it may not be as potent as existing antibiotics, it could serve as a lead compound for further optimization.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid, considering its multifunctional groups?

- Methodological Answer : The compound’s synthesis requires sequential functionalization. Begin with Suzuki-Miyaura coupling using ethoxycarbonyl-substituted phenylboronic acids (e.g., 4-(Ethoxycarbonyl)phenylboronic acid) to introduce aromatic groups . The trifluoromethyl group at C6 can be introduced via radical trifluoromethylation or nucleophilic substitution with CF₃ sources. The phenylformamido moiety is added via amide coupling (e.g., EDC/HOBt) under inert conditions. Final purification involves reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate the α,β-unsaturated carboxylic acid .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to confirm trifluoromethyl group integrity (δ ~ -60 to -70 ppm). NMR identifies the α,β-unsaturated proton (δ 6.5–7.5 ppm) and phenylformamido NH (δ 8–10 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M-H]⁻ ~ 428.1 Da).

- HPLC : A C18 column with UV detection at 254 nm ensures >95% purity.

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves stereochemistry and confirms double-bond geometry .

Q. What in vitro biological assays are suitable for evaluating its kinase inhibitory activity?

- Methodological Answer : Given structural similarities to AXL/VEGFR2 inhibitors (e.g., compound 1 in ), use:

- Kinase Inhibition Assays : Measure IC₅₀ against recombinant AXL/VEGFR2 via ADP-Glo™ kinase assays. Include staurosporine as a control.

- Cell-Based Assays : Test anti-proliferative effects in cancer cell lines (e.g., A549 lung carcinoma) using MTT assays. Compare dose-response curves with erlotinib (EGFR inhibitor) for specificity .

Advanced Research Questions

Q. How do modifications to the phenylformamido moiety affect the compound’s bioactivity and binding kinetics?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the phenyl ring. Assess changes in AXL binding via surface plasmon resonance (SPR) to quantify .

- Computational Modeling : Perform docking studies (AutoDock Vina) using AXL’s crystal structure (PDB: 3F82) to identify steric/electronic clashes. Correlate with experimental IC₅₀ values .

- Example: Replacing phenylformamido with a cyclohexyl group reduced potency by 10-fold, suggesting aromatic π-stacking is critical .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., divergent IC₅₀ values in kinase vs. cell-based assays)?

- Methodological Answer :

- Orthogonal Assays : Confirm kinase inhibition via Western blotting for phosphorylated AXL/VEGFR2 in cells.

- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation, which may artifactually reduce potency in cell assays.

- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., esterase cleavage of ethoxycarbonyl group) .

Q. What crystallographic methods determine the compound’s active conformation and binding mode?

- Methodological Answer :

- Co-Crystallization : Soak AXL kinase domain (expressed in Sf9 cells) with the compound at 10 mM. Use PEG 3350 as a precipitant.

- Data Collection : Collect X-ray diffraction data at 1.8 Å resolution (synchrotron source). Refine with PHENIX.

- Key Findings : The α,β-unsaturated acid forms hydrogen bonds with Lys567, while the trifluoromethyl group occupies a hydrophobic pocket near Val619 .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.